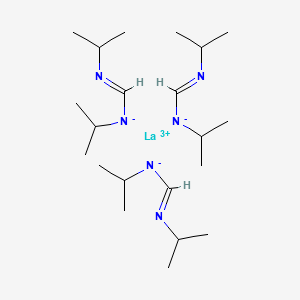
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran (2,6-DBMC), is a Grignard reagent widely used in organic synthesis. This reagent is composed of a magnesium chloride complex, a hydrocarbon solvent, and an alkyl halide. It is a colorless, viscous liquid with a pungent odor that is toxic and flammable. 2,6-DBMC is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis.
Mécanisme D'action
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a nucleophile, meaning it can donate electrons to form a new bond. This reagent reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. The reaction is initiated by the nucleophilic attack of the magnesium on the electrophile, followed by the attack of the alkyl halide on the magnesium. This produces a magnesium alkoxide intermediate, which is then deprotonated by the solvent, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is toxic and flammable and should be handled with caution. Inhalation of the vapor may cause irritation of the eyes, nose, and throat. Skin contact may cause irritation and redness. The reagent is also corrosive and may cause burns if it comes into contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds. It is relatively inexpensive and easy to use, making it a popular choice for organic synthesis. However, it is also toxic and flammable and should be handled with caution. Additionally, the reaction is exothermic and should be monitored carefully to prevent overheating.
Orientations Futures
There are a number of potential future directions for the use of 2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran in organic synthesis. These include the synthesis of complex natural products, the synthesis of heterocyclic compounds, and the formation of carbon-carbon bonds. Additionally, this reagent could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to improve the safety of the reagent and to develop new applications.
Méthodes De Synthèse
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is synthesized by the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in tetrahydrofuran. The reaction is typically conducted in a dry, inert atmosphere such as argon or nitrogen. The reaction is exothermic and should be monitored carefully to prevent overheating. The reaction is complete when the magnesium metal has been completely consumed and the product is a colorless, viscous liquid.
Applications De Recherche Scientifique
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis. This reagent is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds, the synthesis of polycyclic compounds, and the formation of carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzylmagnesium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)


![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)




